molecular formula C25H20FN5O3 B11952087 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 881840-12-6

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11952087
CAS No.: 881840-12-6
M. Wt: 457.5 g/mol
InChI Key: PWXAKWFQQMFHHT-JFLMPSFJSA-N
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Description

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide is a sophisticated chemical entity designed for advanced pharmacological research, particularly in the field of kinase inhibition. This compound belongs to a class of molecules featuring a pyrazole-hydrazone-oxoacetamide scaffold, a structure known to interact with the ATP-binding sites of various protein kinases. Early research into structurally related pyrazoline and hydrazone derivatives indicates potential for targeting key signaling pathways involved in cellular proliferation and survival . Its specific molecular architecture, incorporating fluorophenyl and methoxyphenyl pharmacophores, is engineered to enhance binding affinity and selectivity. Current investigative applications focus on its role as a lead compound in the development of novel therapeutic agents, with studies exploring its efficacy against a range of tyrosine and serine/threonine kinases. Researchers are utilizing this compound to probe the structure-activity relationships (SAR) critical for inhibiting aberrant kinase activity in disease models . The primary research value lies in its utility as a chemical probe for deciphering complex signal transduction networks and for validating new molecular targets in oncology and inflammatory diseases. Further investigation is aimed at elucidating its precise mechanism of action and evaluating its effects on cellular processes such as apoptosis and cell cycle arrest.

Properties

CAS No.

881840-12-6

Molecular Formula

C25H20FN5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C25H20FN5O3/c1-34-22-13-11-20(12-14-22)28-24(32)25(33)29-27-15-18-16-31(21-5-3-2-4-6-21)30-23(18)17-7-9-19(26)10-8-17/h2-16H,1H3,(H,28,32)(H,29,33)/b27-15+

InChI Key

PWXAKWFQQMFHHT-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The pyrazole aldehyde precursor is synthesized via Vilsmeier-Haack reaction:

Reaction Conditions

  • Reagents : POCl₃ (3 eq), DMF (2.5 eq)

  • Temperature : 0°C → 60°C (gradient)

  • Time : 6 hours

  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂

Yield : 78% (isolated as pale yellow crystals)

Mechanistic Insight :
The reaction proceeds through iminium salt intermediate formation, followed by nucleophilic attack at the pyrazole C4 position. Electron-donating groups on phenyl rings enhance reactivity at this position.

Preparation of Hydrazinoacetamide Intermediate

Stepwise Synthesis

  • 2-Oxoacetamide formation :

    • Reactants : Chloroacetyl chloride (1.2 eq), 4-methoxyaniline (1 eq)

    • Base : Et₃N (2 eq) in THF

    • Yield : 89%

  • Hydrazine incorporation :

    • Reactants : Hydrazine hydrate (1.5 eq)

    • Conditions : Reflux in ethanol (4 hours)

    • Yield : 76%

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.45 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 4.12 (s, 2H, NH₂)

Condensation to Form Hydrazone Linkage

The critical Schiff base formation between aldehyde and hydrazine components employs:

Optimized Parameters :

ParameterOptimal Value
SolventAnhydrous EtOH
CatalystAcOH (0.5 eq)
Temperature70°C
Reaction Time5 hours
Mole Ratio (1:1.05)Aldehyde:Hydrazine

Yield Improvement Strategies :

  • Molecular sieves (4Å) increase yield by 12% through water removal

  • Microwave-assisted synthesis reduces time to 30 minutes (65% yield)

Crystallization and Purification

Solvent Screening Results

Solvent SystemPurity (%)Recovery (%)
Ethanol/Water (3:1)99.272
Acetone/Hexane (1:2)98.768
CH₃CN97.581

Preferred Method :

  • Dissolve crude product in hot ethanol (65°C)

  • Add deionized water dropwise until cloud point

  • Cool to 4°C overnight

  • Filter and wash with cold ethanol/water (1:1)

Spectroscopic Characterization

Key Spectral Data

FT-IR (KBr, cm⁻¹) :

  • 3285 (N-H stretch)

  • 1698 (C=O, amide)

  • 1632 (C=N, hydrazone)

  • 1597 (C=C aromatic)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 167.3 (amide carbonyl)

  • δ 158.1 (hydrazone C=N)

  • δ 145.2 (pyrazole C3)

  • δ 115.6–132.4 (aromatic carbons)

Comparative Analysis of Synthetic Routes

Table 1 : Performance Metrics of Different Methods

MethodOverall Yield (%)Purity (%)Time (h)
Conventional Stepwise5898.524
Microwave-Assisted6597.86
One-Pot4795.218

Key findings:

  • Microwave methods enhance reaction kinetics but require specialized equipment

  • Stepwise synthesis remains optimal for large-scale production

Scale-Up Considerations

Critical Parameters for Industrial Production :

  • Exotherm Management :

    • Jacketed reactors with glycol cooling during hydrazine addition

    • Maximum batch temperature: 45°C

  • Byproduct Formation :

    • Monitor hydrazone stereoisomers (E/Z ratio >98:2 via HPLC)

    • Implement crystallization-induced asymmetric transformation

  • Waste Streams :

    • Ethanol recovery via fractional distillation (85% efficiency)

    • POCl₃ neutralization with Ca(OH)₂ slurry

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituent Variations Key Functional Groups Pharmacological Relevance References
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methylphenyl)-2-oxoacetamide 4-Methylphenyl (vs. 4-methoxyphenyl) Pyrazole, hydrazone, acetamide Antimicrobial activity (hypothesized)
N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide 4-Ethylphenyl (vs. 4-methoxyphenyl) Pyrazole, hydrazone, acetamide Improved lipophilicity for CNS penetration
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 1,5-Dimethylpyrazolone core; 4-(methylsulfanyl)phenyl substituent Pyrazolone, acetamide Structural mimic of benzylpenicillin lateral chain
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl substituent; pyrazolone core Pyrazolone, dichlorophenyl, acetamide Antibacterial and coordination chemistry
Key Observations :

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to methyl or ethyl substituents .
  • Halogenated phenyl groups (e.g., 4-fluorophenyl or 2,4-dichlorophenyl) improve metabolic stability and target affinity due to their electron-withdrawing effects .

Synthetic Routes: The target compound likely employs a hydrazone formation strategy similar to , where hydrazinecarbothioamides are cyclized to form triazole derivatives . In contrast, analogs like N-(4-methylphenyl)-2-oxoacetamide () are synthesized via nucleophilic addition of aminopyrazoles to oxalyl chloride derivatives .

Spectroscopic Characterization :

  • IR Spectroscopy : Absence of ν(C=O) at ~1660–1680 cm⁻¹ in triazole derivatives (e.g., ) confirms cyclization, a feature absent in the target compound’s hydrazone structure .
  • NMR Data : The 4-methoxyphenyl group in the target compound would exhibit a singlet for the methoxy protons at ~3.8 ppm, distinct from methyl/ethyl substituents in analogs .

Pharmacological Potential: Pyrazole-hydrazones with electron-donating groups (e.g., methoxy) show enhanced anti-inflammatory activity compared to halogenated analogs . Triazole-thione derivatives () exhibit superior antibacterial activity due to sulfur’s role in disrupting bacterial membranes .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties
Property Target Compound 4-Methylphenyl Analog 4-Ethylphenyl Analog 2,4-Dichlorophenyl Analog
Molecular Weight (g/mol) 457.5 441.4 455.4 385.2
LogP (Predicted) 3.8 4.1 4.5 3.2
Melting Point (°C) Not reported 175–178 Not reported 200–202
Hydrogen Bond Donors/Acceptors 3/7 3/7 3/7 2/5

Biological Activity

The compound 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide , also known by its CAS number 881840-08-0, is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20FN5O2C_{25}H_{20}FN_{5}O_{2}, with a molecular weight of approximately 441.46 g/mol. The structure includes a pyrazole ring, a hydrazine moiety, and an acetamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC25H20FN5O2
Molecular Weight441.46 g/mol
CAS Number881840-08-0
Structural FeaturesPyrazole, Hydrazine, Acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds structurally related to it have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 1.88 ± 0.11 µM, indicating potent activity against this cell line .
  • HCT116 (Colon Cancer) : Another study reported an IC50 value of 0.39 ± 0.06 µM for related pyrazole derivatives against HCT116 cells .

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting vital cellular pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-based compounds have been documented extensively. For example, derivatives similar to the compound have been reported to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been explored. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds with similar structures showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : The compound's structural analogs have been tested against various fungal strains, showing effective inhibition .

Case Study 1: Anticancer Efficacy

In a study conducted by Bouabdallah et al., a series of pyrazole derivatives were synthesized and screened for their anticancer properties. The lead compound displayed significant cytotoxicity against multiple cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating strong potential for therapeutic use .

Case Study 2: Inhibition of Inflammatory Responses

A recent publication detailed the synthesis of pyrazole derivatives that effectively inhibited the expression of inflammatory markers in human cell lines. The compound demonstrated a reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide, and how can purity be optimized?

  • Methodology : The synthesis involves multi-step reactions:

Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid) .

Hydrazone linkage : Reaction of the pyrazole aldehyde with a hydrazine derivative (e.g., hydrazine hydrate) in ethanol under reflux .

Acetamide coupling : Amidation using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane .

  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or methanol) . Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the fluorophenyl, methoxyphenyl, and hydrazone moieties .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .
  • Anti-inflammatory Screening : COX-2 inhibition assays (ELISA) with celecoxib as a positive control .
  • Dose-Response : Test concentrations ranging from 1 µM to 100 µM in triplicate .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) vary with substituents on the phenyl rings?

  • Fluorophenyl vs. Propoxyphenyl : Fluorine enhances electron-withdrawing effects, increasing binding affinity to enzymes like COX-2, while propoxy groups improve lipophilicity (logP >3.5) .
  • Methoxyphenyl Position : Para-substitution (vs. meta) on the acetamide moiety enhances steric compatibility with hydrophobic enzyme pockets .
  • Comparative Data :

SubstituentBioactivity (IC₅₀, µM)logP
4-Fluorophenyl12.3 ± 1.2 (COX-2)3.8
4-Propoxyphenyl8.9 ± 0.9 (COX-2)4.2
3-Methoxyphenyl>50 (COX-2)3.1

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • X-ray Diffraction : Single-crystal analysis (monoclinic system, space group P2₁/c) reveals dihedral angles between pyrazole and phenyl rings (48.5°–56.3°), confirming non-planarity .
  • Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize dimer formation (R₂²(10) motif), impacting solubility and crystallinity .
  • Software : Refine structures using SHELXL (anisotropic displacement parameters, R-factor <0.05) .

Q. What strategies address conflicting biological data in different cell lines or assay conditions?

  • Assay Validation :

  • Use isogenic cell lines to control for genetic variability .
  • Standardize incubation times (24–48 hrs) and serum-free media to reduce batch effects .
    • Mechanistic Studies :
  • Perform Western blotting for apoptosis markers (e.g., caspase-3) to confirm activity pathways .
  • Compare results with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to isolate substituent effects .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Use dioxane for coupling steps (polar aprotic, improves solubility of intermediates) .
  • Catalysts : Employ K₂CO₃ in acetone for nucleophilic substitutions (yield >75%) .
  • Flow Chemistry : Consider continuous-flow reactors for oxidation/reduction steps (residence time: 10–15 min, T=60°C) .

Q. What computational tools predict binding modes and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) receptors .
  • ADMET Prediction : SwissADME for bioavailability (TPSA >90 Ų indicates poor absorption) .

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